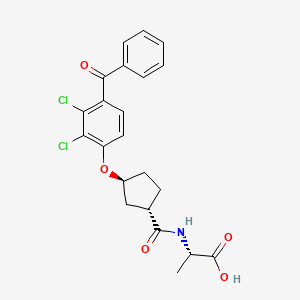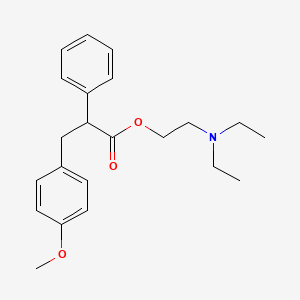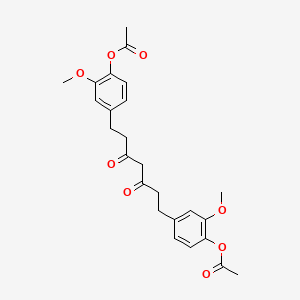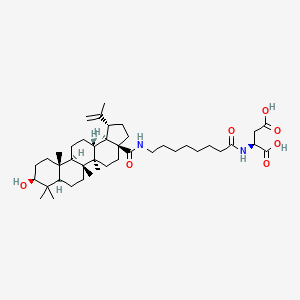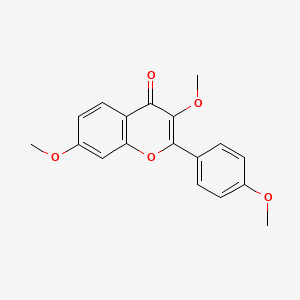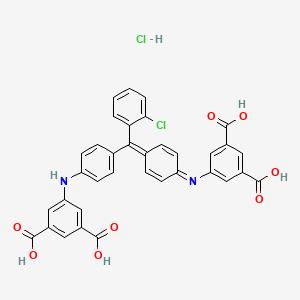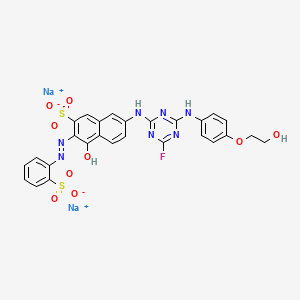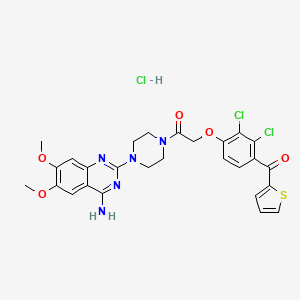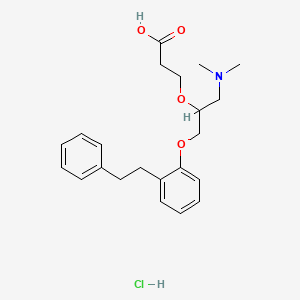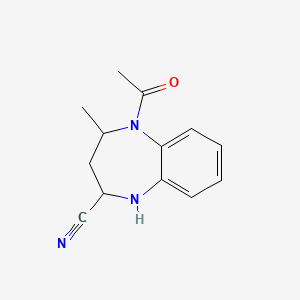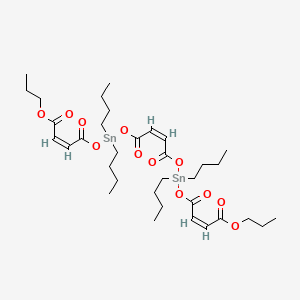
Dipropyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannoctadeca-2,9,16-trienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannoctadeca-2,9,16-trienedioate is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds are widely used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of organotin compounds typically involves the reaction of tin halides with organic ligands. For example, the preparation of Dipropyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannoctadeca-2,9,16-trienedioate might involve the following steps:
Reaction of Tin Halides with Organic Ligands: Tin tetrachloride (SnCl4) reacts with organic ligands such as butyl groups under controlled conditions.
Formation of Intermediate Compounds: The reaction proceeds through the formation of intermediate organotin compounds.
Final Product Formation: The intermediate compounds undergo further reactions to form the final product.
Industrial Production Methods
Industrial production of organotin compounds often involves large-scale reactions in specialized reactors. The process includes:
Raw Material Preparation: Purification of tin halides and organic ligands.
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and reaction times to ensure high yield and purity.
Product Isolation and Purification: Techniques such as distillation, crystallization, and chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Organotin compounds undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form tin oxides.
Reduction: Reaction with reducing agents to form lower oxidation state tin compounds.
Substitution: Replacement of organic ligands with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), nitric acid (HNO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce new organotin compounds with different organic groups.
Scientific Research Applications
Chemistry
Organotin compounds are used as catalysts in various chemical reactions, including polymerization and organic synthesis.
Biology
In biological research, organotin compounds are studied for their potential as antimicrobial and antifungal agents.
Medicine
Some organotin compounds have shown promise in medical applications, such as anticancer agents.
Industry
Organotin compounds are used in the production of PVC stabilizers, biocides, and antifouling paints.
Mechanism of Action
The mechanism by which organotin compounds exert their effects involves interactions with cellular components. For example:
Molecular Targets: Organotin compounds may target enzymes, disrupting their function.
Pathways Involved: They may interfere with cellular signaling pathways, leading to cell death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Compounds: Widely used in antifouling paints.
Dibutyltin Compounds: Used as catalysts in polymer production.
Monobutyltin Compounds: Employed in various industrial applications.
Uniqueness
Dipropyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannoctadeca-2,9,16-trienedioate is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other organotin compounds.
Properties
CAS No. |
85391-80-6 |
|---|---|
Molecular Formula |
C34H56O12Sn2 |
Molecular Weight |
894.2 g/mol |
IUPAC Name |
4-O-[dibutyl-[(Z)-4-[dibutyl-[(Z)-4-oxo-4-propoxybut-2-enoyl]oxystannyl]oxy-4-oxobut-2-enoyl]oxystannyl] 1-O-propyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C7H10O4.C4H4O4.4C4H9.2Sn/c2*1-2-5-11-7(10)4-3-6(8)9;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*3-4H,2,5H2,1H3,(H,8,9);1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4/b2*4-3-;2-1-;;;;;; |
InChI Key |
XPRFIPGHPXGLGE-IWJHZLJPSA-J |
Isomeric SMILES |
CCCC[Sn](OC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCC)(CCCC)CCCC)(OC(=O)/C=C\C(=O)OCCC)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


